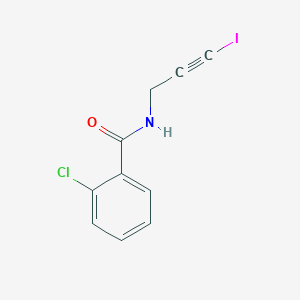
2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzene ring and an iodopropynyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3-iodoprop-2-yn-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 3-iodoprop-2-yn-1-amine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The iodopropynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted benzamides.
Oxidation and Reduction: Products vary based on the specific reaction, such as alcohols or ketones.
Coupling Reactions: Products include various alkynyl-substituted benzamides.
Scientific Research Applications
2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide involves its ability to interact with biological molecules through covalent bonding. The iodopropynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in interactions with biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: This compound is similar in structure but contains a butylcarbamate group instead of a benzamide group.
2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide: This compound has an additional chloro group on the benzene ring and a propynyl group instead of an iodopropynyl group.
Uniqueness
2-Chloro-N-(3-iodoprop-2-yn-1-yl)benzamide is unique due to the presence of both a chloro group and an iodopropynyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
62899-16-5 |
|---|---|
Molecular Formula |
C10H7ClINO |
Molecular Weight |
319.52 g/mol |
IUPAC Name |
2-chloro-N-(3-iodoprop-2-ynyl)benzamide |
InChI |
InChI=1S/C10H7ClINO/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12/h1-2,4-5H,7H2,(H,13,14) |
InChI Key |
DNYWPJDIAWMUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC#CI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-(bromomethyl)naphtho[1,2-B]thiophene](/img/structure/B14519211.png)
![3,5-Dimethyl-1-[4-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B14519216.png)
![3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane](/img/structure/B14519218.png)
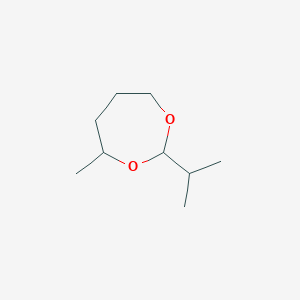

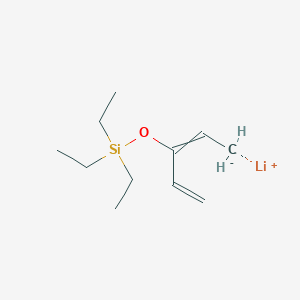

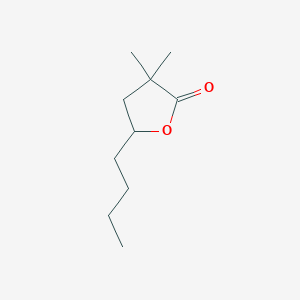

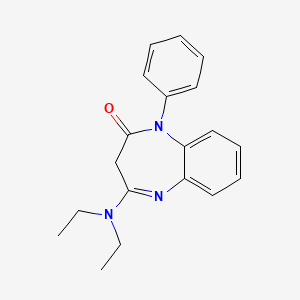
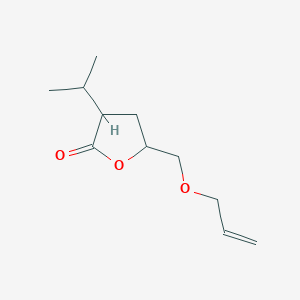
![N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea](/img/structure/B14519267.png)
![4-[Ethyl(phenyl)amino]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B14519268.png)

